2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride
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Overview
Description
2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride typically involves the chloromethylation of benzo[d]oxazole derivatives. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which can then be converted to the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation reactions using specialized equipment to handle the reagents and conditions required. The process typically requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. Reaction conditions may vary depending on the desired product but often involve the use of catalysts, solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized benzoxazole compounds.
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride include:
2-(Chloromethyl)-1H-benzo[d]imidazole: A related compound with similar reactivity and applications.
Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with distinct chemical properties and uses.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the benzoxazole ring
Properties
Molecular Formula |
C9H5Cl2NO2 |
---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-8-12-6-3-5(9(11)13)1-2-7(6)14-8/h1-3H,4H2 |
InChI Key |
OOAXDZWMVZIYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=C(O2)CCl |
Origin of Product |
United States |
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